1-Benzoyl-2-(difluoromethyl)piperidine
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Overview
Description
1-Benzoyl-2-(difluoromethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a benzoyl group and a difluoromethyl group attached to the piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Benzoyl-2-(difluoromethyl)piperidine involves several steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzoyl Group: The benzoyl group is typically introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-Benzoyl-2-(difluoromethyl)piperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Benzoyl-2-(difluoromethyl)piperidine has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-(difluoromethyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
1-Benzoyl-2-(difluoromethyl)piperidine can be compared with other similar compounds such as:
Piperidine: A simpler structure without the benzoyl and difluoromethyl groups, used as a precursor in organic synthesis.
1-Benzoylpiperidine: Lacks the difluoromethyl group, used in the synthesis of pharmaceuticals.
2-(Difluoromethyl)piperidine: Lacks the benzoyl group, studied for its biological activities.
The presence of both the benzoyl and difluoromethyl groups in this compound makes it unique, providing enhanced chemical stability and potential biological activity.
Properties
Molecular Formula |
C13H15F2NO |
---|---|
Molecular Weight |
239.26 g/mol |
IUPAC Name |
[2-(difluoromethyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C13H15F2NO/c14-12(15)11-8-4-5-9-16(11)13(17)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
VQXNUNGCOIXWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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